molecular formula C18H27N3O4S B2592570 N'-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide CAS No. 898426-67-0

N'-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide

Cat. No.: B2592570
CAS No.: 898426-67-0
M. Wt: 381.49
InChI Key: UAIGOBJPQHIJOY-UHFFFAOYSA-N
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Description

N'-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide is a synthetic compound featuring a piperidine core substituted with a 2,5-dimethylbenzenesulfonyl group, an ethyl linker, and a methylethanediamide moiety. Though specific pharmacological data are unavailable, its structural motifs align with bioactive molecules targeting central nervous system (CNS) receptors or enzymes like proteases .

Properties

IUPAC Name

N'-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N-methyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-13-7-8-14(2)16(12-13)26(24,25)21-11-5-4-6-15(21)9-10-20-18(23)17(22)19-3/h7-8,12,15H,4-6,9-11H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIGOBJPQHIJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N’-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and piperidine ring are key structural features that enable these interactions. The compound may modulate the activity of its targets through binding, leading to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

Substituent Variations on the Benzenesulfonyl Group

A key analog, N1-(2-{1-[(4-Fluoro-2-methylphenyl)sulfonyl]piperidin-2-yl}ethyl)-N2-methyloxalamide (C₁₇H₂₄FN₃O₄S, avg. mass 385.45), differs in its benzenesulfonyl substituents (4-fluoro-2-methyl vs. 2,5-dimethyl) .

Parameter Target Compound 4-Fluoro-2-Methyl Analog
Benzenesulfonyl Group 2,5-Dimethyl 4-Fluoro-2-methyl
Molecular Formula C₁₈H₂₇N₃O₄S (hypothetical) C₁₇H₂₄FN₃O₄S
Electron Effects Electron-donating (methyl groups) Electron-withdrawing (fluoro)
Lipophilicity (logP) Higher (predicted) Lower due to polar fluorine

The 2,5-dimethyl substitution likely increases lipophilicity and metabolic stability compared to the fluorinated analog, which may exhibit altered target affinity due to electronegativity .

Amide Functional Group Modifications

The target compound’s ethanediamide group contrasts with N-phenyl-N-(piperidin-4-yl)propionamide derivatives (), which feature a single propionamide chain.

Parameter Target Compound Propionamide Analogs
Amide Type Ethanediamide (two amide bonds) Propionamide (one amide bond)
Hydrogen Bonding Higher capacity Moderate
Synthetic Route Requires oxalyl chloride Uses propionyl chloride ()

The dual amide groups in the target compound may enhance solubility and binding specificity but complicate synthesis due to steric hindrance .

Piperidine Core Modifications

Piperidine substitution patterns significantly influence bioactivity. For example:

  • Target Compound : Piperidin-2-yl ethyl linker.
  • Analogs : Piperidin-4-yl anilido groups.
Parameter Piperidin-2-yl Derivatives Piperidin-4-yl Derivatives
Conformation Axial substituents Equatorial orientation (predicted)
Synthetic Steps Boc-protection, deprotection () Similar, but iodo intermediates

Physicochemical and Pharmacokinetic Profiles

Property Target Compound 4-Fluoro-2-Methyl Analog Propionamide Analogs
Molecular Weight ~385.5 (hypothetical) 385.45 300–400 (estimated)
Solubility Moderate (amide groups) Higher (polar fluorine) Variable (depends on substituents)
Metabolic Stability Likely high (methyl groups) Lower (fluoro may slow oxidation) Moderate

Biological Activity

N'-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide is a complex organic compound notable for its structural features and potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a sulfonyl group derived from 2,5-dimethylbenzenesulfonyl chloride. Its molecular formula is C24H31N3O5SC_{24}H_{31}N_{3}O_{5}S, with a molecular weight of approximately 473.59 g/mol. The presence of various functional groups suggests potential interactions with biological systems.

Antibacterial Properties

Preliminary studies indicate that this compound may exhibit significant antibacterial properties. Compounds in this class are often evaluated for their ability to inhibit bacterial growth and combat microbial resistance mechanisms.

Table 1: Antibacterial Activity of Related Compounds

Compound NameCAS NumberActivityReference
N-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide898407-12-0Moderate
N-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide898461-38-6High

Anti-inflammatory Effects

Research has indicated that the compound may also possess anti-inflammatory properties. Its mechanism of action likely involves the inhibition of enzymes associated with inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

The proposed mechanism of action for this compound involves interactions with specific protein targets in biological systems. These interactions may influence neurotransmitter systems or other critical biological processes.

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A study demonstrated that similar sulfonamide derivatives could inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain signaling pathways. This suggests that this compound might exhibit comparable effects.
  • Microbial Resistance : Another research project focused on the antibacterial efficacy of related compounds against resistant strains of bacteria. Results indicated that modifications to the piperidine structure enhanced activity against Gram-positive bacteria.

Potential Applications

Given its biological activities, this compound has potential applications in:

  • Medicinal Chemistry : Development of new antibacterial and anti-inflammatory agents.
  • Pharmacology : Investigating its effects on neurotransmitter systems for potential neurological applications.

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